Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine
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Overview
Description
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine is a peptide compound composed of seven amino acids: glycine, alanine, serine, threonine, leucine, alanine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.
Scientific Research Applications
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-glutamine
- Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-tyrosine
Uniqueness
Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
920520-97-4 |
---|---|
Molecular Formula |
C24H43N7O11 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H43N7O11/c1-10(2)6-14(21(38)27-12(4)20(37)30-16(9-33)24(41)42)28-23(40)18(13(5)34)31-22(39)15(8-32)29-19(36)11(3)26-17(35)7-25/h10-16,18,32-34H,6-9,25H2,1-5H3,(H,26,35)(H,27,38)(H,28,40)(H,29,36)(H,30,37)(H,31,39)(H,41,42)/t11-,12-,13+,14-,15-,16-,18-/m0/s1 |
InChI Key |
RTCRAONWDGHHEK-CDUXMJHTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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